[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Description
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is a pyrazole-based compound featuring a trifluoromethyl group, a phenoxy substituent, and a methanamine side chain. Its molecular formula is C₁₃H₁₃F₃N₂O, with a molecular weight of 285.27 g/mol (CAS: N/A; PubChem CID: 24229724) . The compound is synthesized via carboxamide coupling reactions, as demonstrated by its use in generating derivatives like N-[4-(diethylamino)phenyl]-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (compound 47q) . Structural characterization typically employs NMR, HRMS, and X-ray crystallography (e.g., monoclinic crystal system, space group P21/c) .
The phenoxy and trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications. Its acetate ester derivative, [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate, has been characterized with a molecular mass of 314.26 g/mol .
Properties
IUPAC Name |
[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,7,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMQUTULSEHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl group, which significantly influences its pharmacological properties.
- Molecular Formula : C12H11F3N2O2
- Molecular Weight : 272.23 g/mol
- CAS Number : 318469-22-6
- IUPAC Name : [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Anti-inflammatory Activity
Recent studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a review highlighted that compounds similar to this compound demonstrated selective inhibition of cyclooxygenase enzymes (COX) which are pivotal in inflammatory pathways. The compound displayed a noteworthy selectivity index for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs like ibuprofen and celecoxib .
Analgesic Effects
In addition to anti-inflammatory properties, this compound has been evaluated for analgesic effects. In vivo studies using carrageenan-induced paw edema models indicated that derivatives of this pyrazole exhibited significant pain relief comparable to standard analgesics. The efficacy was measured through the percentage of edema reduction, with some compounds achieving over 50% inhibition .
Antimicrobial Activity
Emerging research also suggests potential antimicrobial properties of the compound. Studies have indicated that certain pyrazole derivatives possess activity against various bacterial strains, although specific data on this compound is still limited. The presence of the trifluoromethyl group is hypothesized to enhance membrane permeability and interaction with microbial targets .
Case Study 1: COX Inhibition Profile
In a comparative study involving various pyrazole derivatives, this compound was found to have an IC50 value of 0.01 μM for COX-2 inhibition, significantly lower than many existing anti-inflammatory drugs, indicating strong potency .
Case Study 2: Safety Profile Evaluation
Histopathological evaluations conducted on animal models revealed minimal degenerative changes in organs such as the liver and kidneys after administration of the compound, suggesting a favorable safety profile for long-term use .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of trifluoromethylpyrazole derivatives. Key structural analogues include:
Key Observations :
- Substituent Position : The position of the trifluoromethyl group (e.g., 3- vs. 4-position in pyrazole) significantly impacts bioactivity. For example, oxadiazole derivatives with 3-CF₃-pyrazole cores exhibit fungicidal activity , while positional isomers (e.g., ) lack reported efficacy.
- Functional Groups: Replacement of the phenoxy group with morpholino () or thioether-linked oxadiazole () alters solubility and target binding. Oxadiazole-thioether derivatives show stronger fungicidal activity due to enhanced interactions with succinate dehydrogenase (SDH) enzymes .
- Bioactivity : The parent methanamine compound lacks direct pesticidal activity but serves as a precursor. In contrast, oxadiazole-thioether analogues (e.g., compound 5g in ) inhibit Sclerotinia sclerotiorum via SDH binding, similar to the commercial fungicide penthiopyrad.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The phenoxy group in the target compound increases logP compared to morpholino or chlorinated analogues, favoring membrane permeability .
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, enhancing half-life relative to non-fluorinated analogues .
- Crystallinity: Derivatives like the acetate ester () crystallize in monoclinic systems, aiding formulation stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
